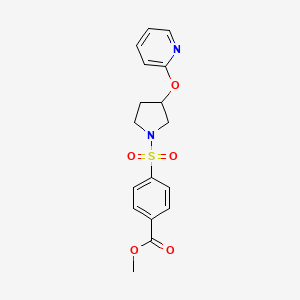
Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate” is a complex organic compound that contains several functional groups, including a pyrrolidine ring, a pyridine ring, a sulfonyl group, and a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyridine ring is a six-membered ring with two nitrogen atoms . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom . The benzoate group is a benzene ring attached to a carboxylate ester .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring could potentially undergo electrophilic substitution reactions, while the ester could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and ester groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate is a compound with potential in various chemical syntheses and transformations. For instance, Markitanov et al. (2016) explored the synthesis of new 4-(trifluoromethyl)pyrrolidines, which are compounds containing sulfonyl groups, through 1,3-dipolar cycloaddition reactions, highlighting the versatility of sulfonyl-containing compounds in organic synthesis (Markitanov et al., 2016).
- Xiu-lan (2009) demonstrated the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide from a similar compound, showing the applicability of such molecules in the production of key intermediates for pharmaceuticals (Z. Xiu-lan, 2009).
Biological Interactions and Potential Applications
- In the field of medicinal chemistry and drug design, understanding the interactions of compounds like Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate with biological systems is crucial. Richter et al. (2022) studied the in vitro metabolic fate of synthetic cannabinoid receptor agonists, highlighting how modifications in the chemical structure can impact the biological activity of similar compounds (Richter et al., 2022).
Applications in Material Science
- In material science, compounds with sulfonyl groups can play a role in the development of new materials. For example, Almeida et al. (2017) explored the synthesis and electrochromic properties of a pyrrole derivative, which could have similarities in behavior to Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate, thereby suggesting potential applications in smart materials and sensors (Almeida et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-17(20)13-5-7-15(8-6-13)25(21,22)19-11-9-14(12-19)24-16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKWOBLCWWJSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2927607.png)
![N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927608.png)
![1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927609.png)
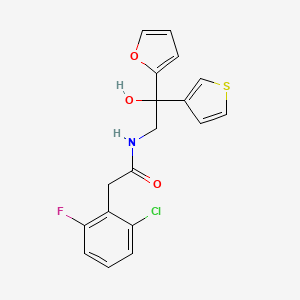
![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2927613.png)
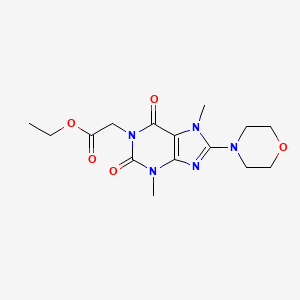
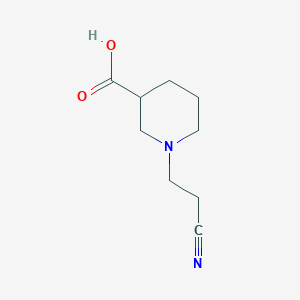
![3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2927620.png)
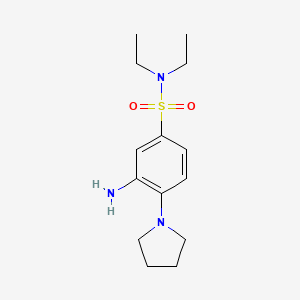
![4-[[(6-Cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2927623.png)
![5-[2-(4-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2927624.png)